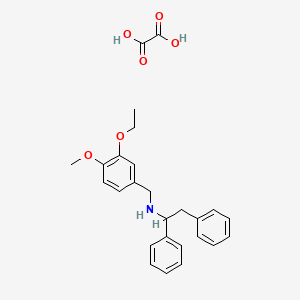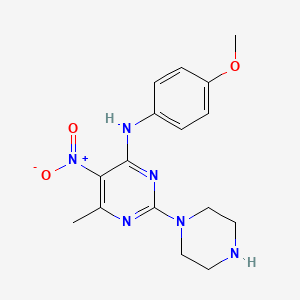
N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling pathways. The inhibition of CK2 activity by N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide leads to the downregulation of these pathways, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have biochemical and physiological effects in various cell types. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide in lab experiments is its potent inhibitory activity against CK2. This allows for the investigation of the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide. One direction is the investigation of its potential as an anti-cancer agent in various cancer types. Another direction is the investigation of its role in other cellular processes such as cell differentiation and apoptosis. Additionally, the development of more water-soluble derivatives of this compound may expand its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can be achieved through a multi-step process. The first step involves the reaction of 2-benzoyl-4-chloroaniline and 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate product. The intermediate product is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been used in various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and the inhibition of CK2 activity has been shown to induce apoptosis in cancer cells. Therefore, N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been investigated as a potential anti-cancer agent.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF4NO3/c1-30-20-17(25)15(23)14(16(24)18(20)26)21(29)27-13-8-7-11(22)9-12(13)19(28)10-5-3-2-4-6-10/h2-9H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTLEWZNETWEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)

![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)
![4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)

![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)